N,N-Dimethyl(~13~C_2_)acetamide
Overview
Description
N,N-Dimethyl(~13~C_2_)acetamide is a labeled version of N,N-Dimethylacetamide, where the carbon atoms are isotopically enriched with carbon-13. This compound is a dipolar, aprotic solvent known for its high boiling point and miscibility with water and most organic solvents. It is widely used in various chemical processes due to its stability and solvent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylacetamide can be synthesized by heating acetic acid and dimethylamine at 150°C for 3 hours. This method yields the compound in high purity and is commonly used in laboratory settings . Another method involves the reaction of dimethylamine with acetic anhydride or methyl acetate .
Industrial Production Methods
In industrial settings, N,N-Dimethylacetamide is produced by the reaction of dimethylamine with acetic anhydride or acetic acid. The product is then purified through multistage distillation in rectification columns to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids, it hydrolyzes to form acetic acid and dimethylamine.
Oxidation: It can be oxidized to form various products depending on the conditions and reagents used.
Substitution: It can participate in substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Acids: Hydrochloric acid is commonly used for hydrolysis reactions.
Oxidizing Agents: Various oxidizing agents can be used to oxidize N,N-Dimethylacetamide.
Bases: Strong bases like sodium hydroxide are used in substitution reactions.
Major Products
Hydrolysis: Acetic acid and dimethylamine.
Oxidation: Various oxidized products depending on the specific conditions.
Substitution: Products vary based on the substituents introduced.
Scientific Research Applications
N,N-Dimethylacetamide is used extensively in scientific research due to its solvent properties and stability. Some of its applications include:
Chemistry: Used as a solvent in the synthesis of organic compounds and in various chemical reactions.
Biology: Employed in the preparation of biological samples and in various biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and in drug delivery systems.
Industry: Used in the production of synthetic fibers, resins, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethylacetamide involves its ability to act as a solvent and stabilize various chemical species. It interacts with molecular targets through dipolar interactions and hydrogen bonding, facilitating various chemical reactions and processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: Another dipolar, aprotic solvent with similar properties but different chemical structure.
Dimethyl sulfoxide: A polar aprotic solvent with a higher boiling point and different solvent properties.
Uniqueness
N,N-Dimethylacetamide is unique due to its specific solvent properties, high boiling point, and stability in various chemical reactions. Its ability to dissolve a wide range of compounds makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1+1,4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOOIRPVKKKFG-VFZPYAPFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[13C](=O)[13CH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745664 | |
Record name | N,N-Dimethyl(~13~C_2_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-73-5 | |
Record name | N,N-Dimethyl(~13~C_2_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286367-73-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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